molecular formula C22H13F3N2O3 B2550223 Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate CAS No. 338976-05-9

Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate

Cat. No.: B2550223
CAS No.: 338976-05-9
M. Wt: 410.352
InChI Key: XUMTZBWAPPFJNQ-UHFFFAOYSA-N
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Description

Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate is a sophisticated phthalazine-based derivative of significant interest in medicinal chemistry and oncology research. This compound is designed for investigating novel targeted cancer therapies, building upon the established biological activity of the phthalazinone scaffold. Phthalazinone derivatives are recognized for their potent inhibitory effects on key oncogenic pathways. Research indicates that structurally similar compounds exhibit notable cytotoxicity against cancer cell lines, such as HCT-116 colorectal carcinoma cells, by acting as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in antiangiogenesis strategies . Other phthalazine derivatives have been identified as potent impairers of the TGFβ-Smad signaling pathway, a pivotal cytokine network in the tumor microenvironment that influences cancer progression and metastasis . The incorporation of the 3-(trifluoromethyl)phenyl moiety is a strategic modification common in drug discovery, often enhancing a compound's metabolic stability and binding affinity to biological targets. This specific compound serves as a valuable chemical tool for researchers exploring the structure-activity relationships of phthalazine derivatives, developing new kinase inhibitors, and elucidating mechanisms of apoptosis induction and cell cycle arrest in malignant cells. Its primary research value lies in its potential as a lead compound for the development of novel anti-cancer agents.

Properties

IUPAC Name

phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O3/c23-22(24,25)14-7-6-8-15(13-14)27-20(28)18-12-5-4-11-17(18)19(26-27)21(29)30-16-9-2-1-3-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMTZBWAPPFJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The phthalazine core is typically constructed via cyclocondensation between 1,2-diketones and hydrazines. For this compound, the reaction begins with 3-(trifluoromethyl)benzaldehyde and phthalic anhydride. Under acidic conditions, these precursors form a diketone intermediate, which subsequently reacts with hydrazine hydrate to yield 3-[3-(trifluoromethyl)phenyl]phthalazine-1,4-dione.

Reaction Conditions:

  • Solvent: Acetic acid or ethanol
  • Temperature: 80–100°C
  • Duration: 6–12 hours
  • Yield: 60–75%

Introduction of the Phenyl Ester Group

The esterification of 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid with phenol is the most common method. This step employs carbodiimide-based coupling agents (e.g., DCC or EDCl) to activate the carboxylic acid for nucleophilic attack by phenol.

Typical Protocol:

  • Dissolve 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid (1 equiv) in anhydrous dichloromethane.
  • Add DCC (1.2 equiv) and DMAP (0.1 equiv) as a catalyst.
  • Introduce phenol (1.5 equiv) and stir under nitrogen at room temperature for 24 hours.
  • Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Parameters:

  • Yield: 45–65%
  • Purity: >95% (confirmed by HPLC)

Alternative Esterification Strategies

Acid Chloride Intermediate

Converting the carboxylic acid to its acyl chloride prior to esterification improves reactivity. Thionyl chloride (SOCl₂) or oxalyl chloride is used to generate the acid chloride, which then reacts with phenol in the presence of a base (e.g., pyridine).

Procedure Summary:

  • Reflux 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid with SOCl₂ (2 equiv) for 3 hours.
  • Remove excess SOCl₂ under vacuum.
  • Add phenol (1.2 equiv) and pyridine (2 equiv) in THF, stir at 0°C for 1 hour.
  • Quench with water, extract with ethyl acetate, and purify.

Advantages:

  • Higher yield (70–80%)
  • Shorter reaction time

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves efficiency. A 2019 study demonstrated a 30-minute esterification using 300 W irradiation, achieving 85% yield.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and safety. Continuous flow systems enable precise control over reaction parameters (temperature, residence time), minimizing byproducts. A 2022 patent describes a modular flow setup for the esterification step, achieving 90% conversion with minimal waste.

Optimized Conditions:

  • Reactor type: Tubular (stainless steel)
  • Temperature: 50°C
  • Residence time: 20 minutes
  • Catalyst: Immobilized lipase (reusable for 10 cycles)

Solvent Recycling and Green Chemistry

Recent advances emphasize solvent recovery and substitution. Cyclopentyl methyl ether (CPME), a greener solvent, replaces dichloromethane in large-scale reactions, reducing environmental impact without compromising yield.

Challenges and Troubleshooting

Byproduct Formation

The primary byproduct, 3-[3-(trifluoromethyl)phenyl]phthalazin-1(2H)-one, arises from incomplete esterification. Strategies to mitigate this include:

  • Using excess phenol (2.0 equiv)
  • Employing molecular sieves to absorb water

Purification Difficulties

The compound’s high lipophilicity (logP ≈ 4.2) complicates purification. Gradient elution (hexane → ethyl acetate) on silica gel resolves this, though preparative HPLC is preferred for >99% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Duration (h) Scalability
Carbodiimide coupling 45–65 95–97 24 Lab-scale
Acid chloride route 70–80 98 4 Pilot-scale
Microwave-assisted 85 99 0.5 Lab-scale
Continuous flow 90 99.5 0.33 Industrial

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Kinase Inhibition

Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate has been investigated for its inhibitory effects on several kinases, including:

  • Flt-3 : Involved in hematopoiesis and implicated in acute myeloid leukemia.
  • JAK2 : A key player in the signaling pathways of various cytokines and growth factors.
  • CDK4/6 : Critical for cell cycle regulation and a target in cancer therapy.

These inhibitory activities suggest potential applications in cancer treatment, particularly for hematological malignancies.

Anticoagulant Properties

The compound exhibits notable activity as an inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. This property is crucial for developing anticoagulant therapies aimed at preventing thromboembolic disorders. The interaction studies involving binding affinity to Factor Xa have utilized techniques such as surface plasmon resonance (SPR) and molecular docking simulations to optimize pharmacological profiles.

Antibacterial Activity

Limited studies indicate that this compound may possess antibacterial properties against certain bacterial strains. However, further investigation is necessary to elucidate the extent of its antibacterial effects and mechanisms.

Mechanism of Action

The mechanism of action of Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phthalazine ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules based on heterocyclic cores, substituent effects, and functional group contributions.

Heterocyclic Core Variations
Compound Name Core Structure Key Substituents Notable Properties/Applications
Target Compound Phthalazine 3-(Trifluoromethyl)phenyl, 4-oxo, 1-phenyl carboxylate High lipophilicity (CF₃), ester solubility
1,3,4-Oxadiazole Derivatives 1,3,4-Oxadiazole 5-Aryl, 2-amino, 4H-1,2,4-triazole Antimicrobial activity
Aprepitant Analogues Morpholino-triazolone 3,5-Bis(trifluoromethyl)phenyl, fluorophenyl, ethoxy NK1 receptor antagonism (antiemetic)
Impurity Analogues (Betamethasone) Benzonitrile 4-Cyano-3-(trifluoromethyl)phenyl, sulfonyl/sulfinyl groups Stability challenges in APIs

Key Observations :

  • Phthalazine vs. However, oxadiazoles (e.g., derivatives) are more synthetically accessible and widely studied for antimicrobial applications .
  • CF₃ Substituent : The 3-(trifluoromethyl)phenyl group in the target compound mirrors the 3,5-bis(trifluoromethyl)phenyl group in Aprepitant analogues, which is critical for enhancing blood-brain barrier permeability and metabolic resistance .
Functional Group Contributions
  • Phenyl Carboxylate (Position 1): The ester group improves solubility relative to non-esterified phthalazines, similar to sulfonyl/sulfinyl groups in betamethasone impurities, which influence polarity and degradation pathways .
  • 4-Oxo Group: The ketone at position 4 may facilitate hydrogen bonding, akin to the morpholino oxygen in Aprepitant analogues, which stabilizes protein-ligand interactions .

Research Findings and Implications

  • Synthetic Challenges : Unlike 1,3,4-oxadiazole derivatives (), which are synthesized via cyclization of hydrazides, the target compound likely requires multi-step functionalization of the phthalazine core, complicating scalability.
  • Biological Relevance : The CF₃ group’s role in enhancing pharmacokinetic properties is well-documented in Aprepitant-like molecules, suggesting the target compound could exhibit similar advantages in CNS-targeted therapies .
  • Stability Considerations: The presence of electron-withdrawing groups (e.g., CF₃, carboxylate) may reduce hydrolytic stability compared to non-fluorinated analogues, as seen in betamethasone impurities with sulfonyl groups .

Biological Activity

Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate, a compound belonging to the phthalazine derivative class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H9F3N2O3C_{16}H_9F_3N_2O_3. The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Mechanisms of Biological Activity

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in inflammatory and neurodegenerative processes. For instance, its derivatives have shown activity against cholinesterases and cyclooxygenases, which are important targets in the treatment of Alzheimer's disease and inflammation.
  • Molecular Interactions : The trifluoromethyl group contributes to enhanced interactions with protein targets through halogen bonding and π–π stacking interactions. These interactions are critical for the binding affinity and specificity of the compound towards its biological targets.

In Vitro Studies

Recent studies have highlighted the biological activity of related compounds that share structural similarities with this compound:

  • Cholinesterase Inhibition : Compounds with similar structures were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported IC50 values of approximately 10.4 μM for AChE and 7.7 μM for BChE for certain derivatives .
  • Anti-inflammatory Activity : Compounds were also tested against cyclooxygenase enzymes (COX), showing moderate inhibition which suggests potential anti-inflammatory properties .

Case Studies

  • Cytotoxicity Against Cancer Cells : The cytotoxic effects of derivatives on cancer cell lines such as MCF-7 (breast cancer) were investigated. Some derivatives exhibited promising results, indicating potential as anticancer agents .
  • Molecular Docking Studies : In silico docking studies have provided insights into the binding modes of these compounds with target proteins, illustrating how structural features influence their biological activity .

Data Summary

Biological ActivityIC50 Values (μM)Target Enzyme/Cell Line
AChE Inhibition10.4Acetylcholinesterase
BChE Inhibition7.7Butyrylcholinesterase
COX InhibitionModerateCyclooxygenase
CytotoxicityVariesMCF-7 Cancer Cell Line

Q & A

Q. Key Parameters for Optimization :

ParameterRange/ExamplePurpose
CatalystPd(PPh₃)₄ or PdCl₂Facilitate cross-coupling
Temperature80–100°CBalance reaction rate & stability
SolventDMF or THFDissolve reactants
Reaction Time10–24 hoursEnsure completion

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps include:

  • Crystallization : Slow evaporation from a saturated DMSO/water solution.
  • Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .
  • Refinement : SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms . Hydrogen bonding networks are analyzed using Mercury or OLEX2, with graph-set notation to classify interactions (e.g., R₂²(8) motifs) .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA). Retention time ~8.2 minutes .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆. Key signals: δ 8.4–8.6 ppm (phthalazine protons), δ 7.8–8.1 ppm (trifluoromethylphenyl group) .
  • MS : ESI-MS (positive mode) for molecular ion confirmation (expected [M+H]⁺ ~433.1 m/z) .

Advanced: How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic data?

Methodological Answer:
Discrepancies often arise from solvent inclusion or polymorphism. Mitigation strategies:

  • Variable-Temperature SCXRD : Assess thermal stability of hydrogen bonds (e.g., C=O···H-N vs. C-F···H-C interactions) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., using CrystalExplorer). For example, F···H interactions may dominate in trifluoromethyl derivatives .
  • DFT Calculations : Compare experimental vs. computed bond lengths (e.g., Gaussian09 at B3LYP/6-31G* level) to validate observed patterns .

Advanced: What methodologies identify and quantify synthetic byproducts or degradation impurities?

Methodological Answer:

  • LC-MS/MS : Hyphenated techniques with a Q-TOF detector (resolution >30,000) to trace low-abundance impurities (e.g., de-esterified or hydroxylated derivatives) .
  • Forced Degradation Studies : Expose the compound to heat (80°C, 48 hours), UV light, or acidic/basic conditions. Monitor via HPLC-DAD .
  • Isolation : Preparative TLC (silica gel GF₂₅₄, chloroform/methanol 9:1) for structural elucidation of major impurities .

Advanced: How do intermolecular interactions influence the compound’s solid-state stability?

Methodological Answer:

  • Graph-Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric associations) using Mercury .
  • Thermogravimetric Analysis (TGA) : Correlate weight loss events (e.g., ~150°C for solvent loss) with packing efficiency .
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess susceptibility to hydrate formation, which disrupts crystal lattice .

Advanced: What computational strategies validate the compound’s electronic structure and reactivity?

Methodological Answer:

  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Focus on π-π stacking with trifluoromethylphenyl groups .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Assess conformational flexibility in solution (GROMACS, CHARMM force field) .

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